molecular formula C12H16N2O3 B3323833 2-acetamido-N-benzyl-3-hydroxypropanamide CAS No. 171623-02-2

2-acetamido-N-benzyl-3-hydroxypropanamide

Cat. No.: B3323833
CAS No.: 171623-02-2
M. Wt: 236.27 g/mol
InChI Key: XRKSCJLQKGLSKU-UHFFFAOYSA-N
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Description

2-acetamido-N-benzyl-3-hydroxypropanamide is a chemical compound with the molecular formula C12H16N2O3. It is an analog of a Chinese kinase inhibitor and has shown potential anticancer properties by inducing apoptosis in human cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-acetamido-N-benzyl-3-hydroxypropanamide involves the reaction of a precursor compound with acetic anhydride in a suitable solvent . The precursor compound, typically (2R)-2-amino-N-benzyl-3-methoxypropanamide, is acetylated using acetic anhydride in the presence of a base and solvent to isolate the crude compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the general approach involves chemical synthesis using standard organic chemistry techniques and purification processes to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions

2-acetamido-N-benzyl-3-hydroxypropanamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include acetic anhydride, bases, and solvents such as methanol or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, acetylation of the precursor compound results in the formation of this compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its potential anticancer properties and its role as a related compound to lacosamide. Its ability to induce apoptosis in human cancer cells by inhibiting protein kinases sets it apart from other similar compounds .

Properties

IUPAC Name

2-acetamido-N-benzyl-3-hydroxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c1-9(16)14-11(8-15)12(17)13-7-10-5-3-2-4-6-10/h2-6,11,15H,7-8H2,1H3,(H,13,17)(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRKSCJLQKGLSKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CO)C(=O)NCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The U.S. Pat. No. 8,796,488 describes a process for Lacosamide (Scheme-6) using a similar reaction, where the resumes N-acetyl-D,L-serine methyl ester is heated at 65° C. with 5 equivalents of benzylamine to obtain N-acetyl-D,L-serine benzylamide in 84% yield. At such a temperature, significant racemization should take place. The chiral purity of the product was of no consequence because the authors used racemic starting material. The authors achieved the required chiral purity through resolution using 2-(S)-chloro mandelic acid, an expensive resolving agent. Furthermore, the process is complicated by the fact that the acetyl group is removed to free the amino group to facilitate resolution with a chiral acid. The required acetyl group is again introduced at the final step.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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